molecular formula C11H10BrF3O2 B12596400 5-Bromo-1,2-dimethoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)benzene CAS No. 647855-51-4

5-Bromo-1,2-dimethoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)benzene

Cat. No.: B12596400
CAS No.: 647855-51-4
M. Wt: 311.09 g/mol
InChI Key: AONABJDABJUUPU-UHFFFAOYSA-N
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Description

5-Bromo-1,2-dimethoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)benzene is a chemical compound with the molecular formula C11H10BrF3O2. This compound is characterized by the presence of bromine, methoxy groups, and a trifluoropropenyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 5-Bromo-1,2-dimethoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 1,2-dimethoxybenzene and 3,3,3-trifluoropropene.

    Bromination: The 1,2-dimethoxybenzene undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 5-position of the benzene ring.

    Alkylation: The brominated intermediate is then subjected to alkylation with 3,3,3-trifluoropropene under suitable conditions to form the final product.

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to achieve higher yields and purity.

Chemical Reactions Analysis

5-Bromo-1,2-dimethoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the double bond in the trifluoropropenyl group.

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate, chromium trioxide), and reducing agents (e.g., lithium aluminum hydride, hydrogen gas).

Scientific Research Applications

5-Bromo-1,2-dimethoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It may serve as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1,2-dimethoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)benzene depends on its specific application. In general, the compound can interact with molecular targets, such as enzymes or receptors, through various pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar compounds to 5-Bromo-1,2-dimethoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)benzene include:

    1-Bromo-3,5-dimethoxybenzene: This compound lacks the trifluoropropenyl group and has different reactivity and applications.

    5-Bromo-1,2,3-trimethoxybenzene: This compound has an additional methoxy group, which can affect its chemical properties and reactivity.

    4-Bromo-1,2-dimethoxybenzene: The bromine atom is positioned differently, leading to variations in its chemical behavior.

Properties

CAS No.

647855-51-4

Molecular Formula

C11H10BrF3O2

Molecular Weight

311.09 g/mol

IUPAC Name

5-bromo-1,2-dimethoxy-3-(3,3,3-trifluoroprop-1-enyl)benzene

InChI

InChI=1S/C11H10BrF3O2/c1-16-9-6-8(12)5-7(10(9)17-2)3-4-11(13,14)15/h3-6H,1-2H3

InChI Key

AONABJDABJUUPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)C=CC(F)(F)F)Br

Origin of Product

United States

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